molecular formula C25H17ClN4O3S2 B334289 2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide

2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide

Cat. No.: B334289
M. Wt: 521 g/mol
InChI Key: CRRSMOUXKQJZPV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a thiazolylsulfamoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The final step is the introduction of the thiazolylsulfamoyl moiety. This can be done through a nucleophilic substitution reaction, where the intermediate product is reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and thiazolylsulfamoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can interact with DNA and RNA, affecting their replication and transcription processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
  • **2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetonitrile
  • **2,4-bis(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid

Uniqueness

2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide is unique due to its combination of a quinoline core with a thiazolylsulfamoyl moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

Molecular Formula

C25H17ClN4O3S2

Molecular Weight

521 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H17ClN4O3S2/c26-21-7-3-1-6-19(21)23-15-20(18-5-2-4-8-22(18)29-23)24(31)28-16-9-11-17(12-10-16)35(32,33)30-25-27-13-14-34-25/h1-15H,(H,27,30)(H,28,31)

InChI Key

CRRSMOUXKQJZPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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